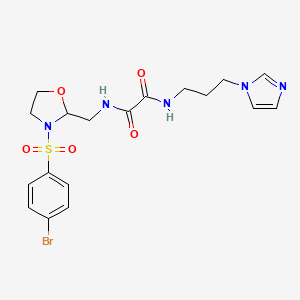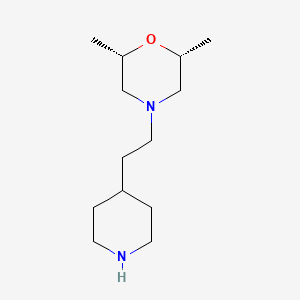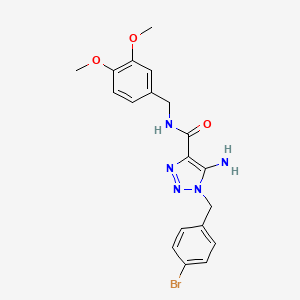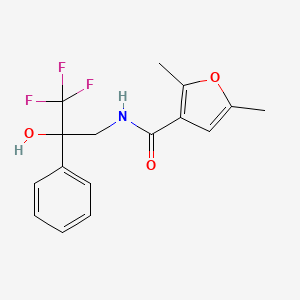
2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a furan ring, and a carboxamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the carboxamide group: This can be done through amidation reactions using carboxylic acid derivatives and amines.
Final coupling: The final step involves coupling the trifluoromethylated furan with the appropriate phenylpropylamine derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.
作用机制
The mechanism of action of 2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The furan ring and carboxamide group may facilitate binding to active sites, leading to inhibition or modulation of target activity. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxypropyl)furan-3-carboxamide
- 2,5-dimethyl-N-(3,3,3-trifluoro-2-phenylpropyl)furan-3-carboxamide
- 2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)furan-3-carboxamide
Uniqueness
2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide is unique due to the combination of its trifluoromethyl group, which imparts high stability and lipophilicity, and its furan ring, which provides a rigid and planar structure. This combination of features makes it particularly suitable for applications requiring high thermal stability and resistance to metabolic degradation.
属性
IUPAC Name |
2,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3/c1-10-8-13(11(2)23-10)14(21)20-9-15(22,16(17,18)19)12-6-4-3-5-7-12/h3-8,22H,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIXCCZITZFYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4-bromobenzyl)oxy]-1H-imidazole](/img/structure/B2972896.png)
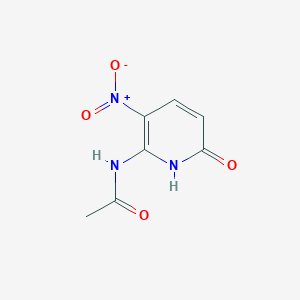
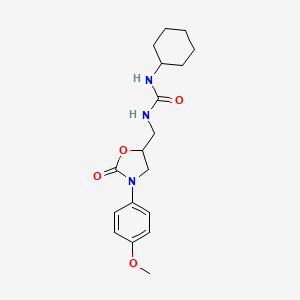
![3-Methoxy-4-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2972901.png)
![1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2972902.png)
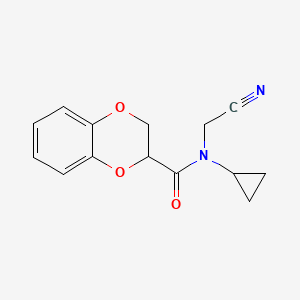
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2972906.png)
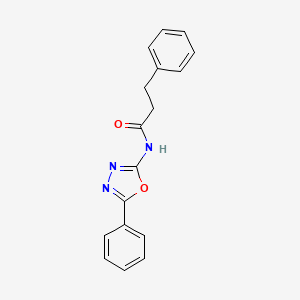
![1-{Bicyclo[4.1.0]heptan-7-yl}methanamine hydrochloride](/img/structure/B2972913.png)
![6-[(6,8-Difluoro-1,2,3,4-tetrahydroquinolin-1-yl)methyl]-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2972914.png)
![[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2972915.png)
